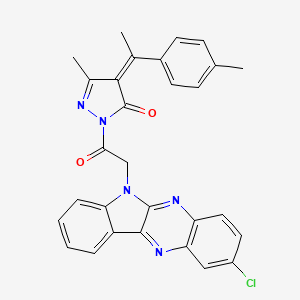
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((((2-chlorobenzyl)oxy)carbonyl)amino)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N-Me-Lys(2-Cl-Z)-OH: is a synthetic derivative of lysine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated lysine residue, and a 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group. These modifications make it useful in peptide synthesis and other biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Lys(2-Cl-Z)-OH typically involves multiple steps:
Protection of the Amino Group: The amino group of lysine is protected using the Fmoc group. This is usually achieved by reacting lysine with Fmoc-Cl in the presence of a base like sodium carbonate.
Methylation: The lysine residue is methylated using a methylating agent such as methyl iodide.
Protection of the Side Chain: The side chain amino group is protected using the 2-Cl-Z group, which can be introduced by reacting the methylated lysine with 2-chlorobenzyloxycarbonyl chloride.
Industrial Production Methods
Industrial production of Fmoc-N-Me-Lys(2-Cl-Z)-OH follows similar synthetic routes but is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
Deprotection Reactions: The Fmoc and 2-Cl-Z groups can be removed under specific conditions to yield the free amino acid.
Substitution Reactions: The compound can undergo substitution reactions at the protected amino groups.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, while hydrogenation or acidic conditions can remove the 2-Cl-Z group.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Deprotected Lysine: Removal of protecting groups yields N-methyl-lysine.
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
Chemistry
Peptide Synthesis: Fmoc-N-Me-Lys(2-Cl-Z)-OH is used as a building block in solid-phase peptide synthesis.
Biology
Protein Engineering: The compound is used to introduce specific modifications in proteins.
Medicine
Drug Development: Modified peptides containing Fmoc-N-Me-Lys(2-Cl-Z)-OH are explored for therapeutic applications.
Industry
Biotechnology: The compound is used in the production of synthetic peptides for research and industrial applications.
Mecanismo De Acción
The mechanism of action of Fmoc-N-Me-Lys(2-Cl-Z)-OH is primarily related to its role in peptide synthesis. The protecting groups prevent unwanted reactions during the synthesis process, ensuring that the desired peptide sequence is obtained. The methylation of lysine can affect the biological activity of the resulting peptides, influencing their interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Lys(2-Cl-Z)-OH: Similar but without the methylation.
Boc-N-Me-Lys(2-Cl-Z)-OH: Uses a different protecting group (Boc) instead of Fmoc.
Fmoc-N-Me-Lys(Boc)-OH: Uses Boc for side chain protection instead of 2-Cl-Z.
Uniqueness
Fmoc-N-Me-Lys(2-Cl-Z)-OH is unique due to the combination of Fmoc and 2-Cl-Z protecting groups along with the methylation of lysine. This combination provides specific properties that are useful in peptide synthesis and other applications.
Propiedades
Fórmula molecular |
C30H31ClN2O6 |
|---|---|
Peso molecular |
551.0 g/mol |
Nombre IUPAC |
(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid |
InChI |
InChI=1S/C30H31ClN2O6/c1-33(30(37)39-19-25-23-13-5-3-11-21(23)22-12-4-6-14-24(22)25)27(28(34)35)16-8-9-17-32-29(36)38-18-20-10-2-7-15-26(20)31/h2-7,10-15,25,27H,8-9,16-19H2,1H3,(H,32,36)(H,34,35)/t27-/m0/s1 |
Clave InChI |
KZLOHAGCRFXQDW-MHZLTWQESA-N |
SMILES isomérico |
CN([C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CN(C(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


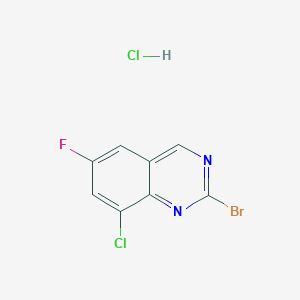
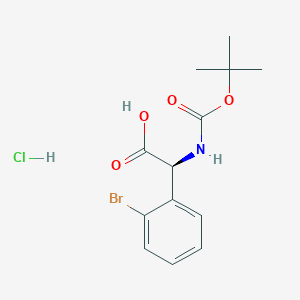
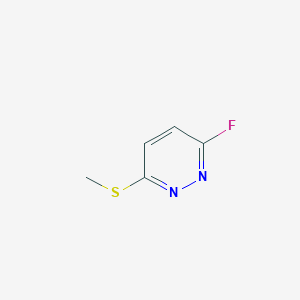
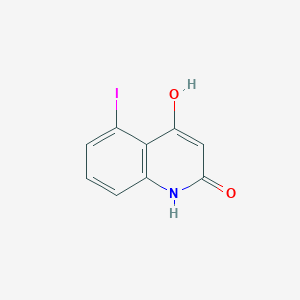
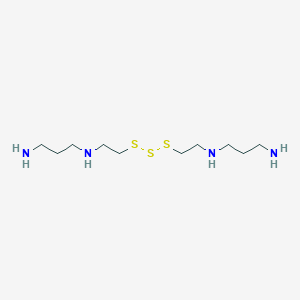
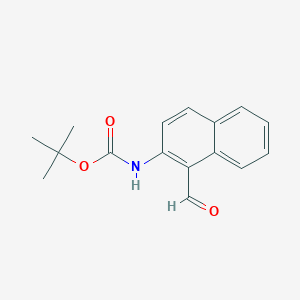
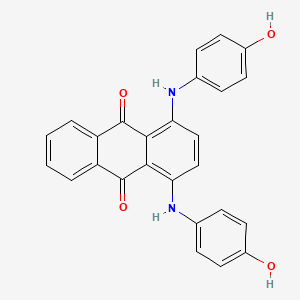
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine](/img/structure/B13137433.png)
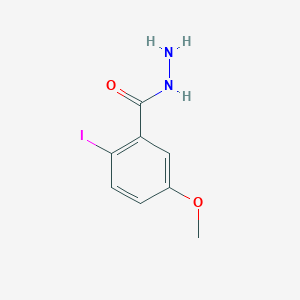

![4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)
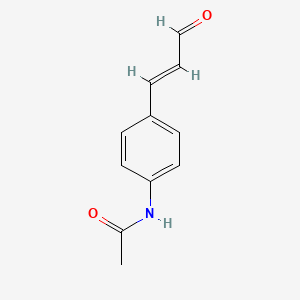
![2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13137485.png)
